Cas no 929373-29-5 (N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide)

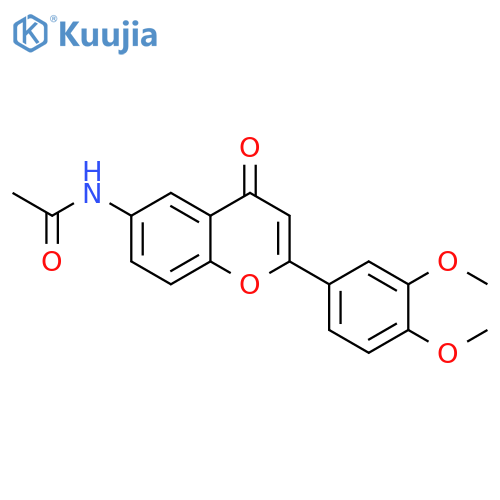

929373-29-5 structure

商品名:N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide

CAS番号:929373-29-5

MF:C19H17NO5

メガワット:339.341985464096

CID:5428476

N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide

- N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide

-

- インチ: 1S/C19H17NO5/c1-11(21)20-13-5-7-16-14(9-13)15(22)10-18(25-16)12-4-6-17(23-2)19(8-12)24-3/h4-10H,1-3H3,(H,20,21)

- InChIKey: WLDMAMVPYILKJW-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=C2C(=CC=1)OC(C1=CC=C(OC)C(OC)=C1)=CC2=O)(=O)C

N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-3708-5μmol |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3708-15mg |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3708-2mg |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3708-30mg |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3385-3708-1mg |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3708-20mg |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3708-10μmol |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3708-5mg |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3708-25mg |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3708-20μmol |

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide |

929373-29-5 | 20μmol |

$79.0 | 2023-09-11 |

N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

929373-29-5 (N-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-ylacetamide) 関連製品

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 503537-97-1(4-bromooct-1-ene)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量